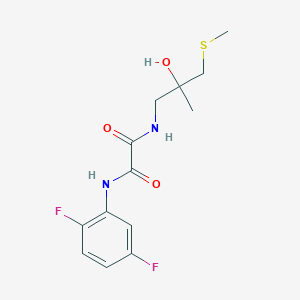

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, commonly known as DFO, is a chemical compound that has been widely used in scientific research. DFO is a fluorescent probe that is used to detect iron ions in biological systems. Its unique properties make it a valuable tool in various fields of research, including biochemistry, cell biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- A novel synthetic approach to oxalamides, closely related to the structure of interest, showcases the utility of such compounds in constructing complex molecules. Mamedov et al. (2016) developed a one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via rearrangement sequences, emphasizing the importance of oxalamides in organic synthesis (Mamedov et al., 2016).

Pharmacological Research

- Nikalje et al. (2012) explored novel N1-substituted-N2,N2-diphenyl oxalamides for their anticonvulsant properties, suggesting the potential of structurally similar oxalamides in developing new therapeutic agents (Nikalje et al., 2012).

Antipathogenic Activity

- Limban et al. (2011) synthesized and characterized thiourea derivatives, including compounds with phenyl substituents similar to the compound of interest, demonstrating significant antipathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Material Science and Coordination Chemistry

- Liu et al. (2010) utilized a dissymmetrical oxamidate ligand to construct a novel coordination polymer, showcasing the utility of oxalamides in the design and development of metal-organic frameworks with potential applications in magnetic properties and catalysis (Liu et al., 2010).

Eigenschaften

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O3S/c1-13(20,7-21-2)6-16-11(18)12(19)17-10-5-8(14)3-4-9(10)15/h3-5,20H,6-7H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESQMHGPGFCQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B2630431.png)

![4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2630432.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)

![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)